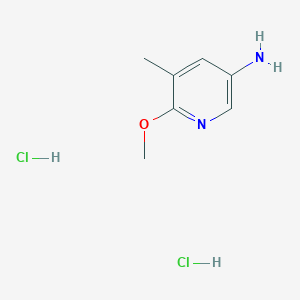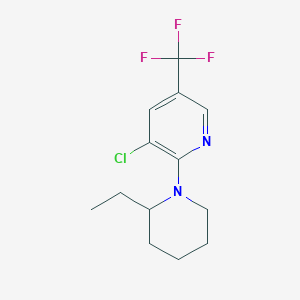
3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H16ClF3N2 and its molecular weight is 292.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
One significant area of application for 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine and related compounds is in the field of organic synthesis, where they serve as intermediates or catalysts. For instance, hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. These catalysts are essential for facilitating various synthetic pathways, enabling the development of structurally diverse and biologically active compounds (Parmar, Vala, & Patel, 2023).
Heterocyclic Chemistry
Pyridine derivatives, such as this compound, play a pivotal role in heterocyclic chemistry due to their diverse biological activities and structural versatility. These compounds are fundamental in developing a wide array of pharmaceuticals and agrochemicals. The chemistry and properties of pyridine and its complexes, including their synthesis, structural characterization, and biological applications, are extensively studied to explore their potential in various therapeutic and analytical applications. For example, pyridine-based heterocycles have been investigated for their anticancer, antibacterial, and chemosensing properties, showcasing the broad applicability of these compounds in medicinal and analytical chemistry (Boča, Jameson, & Linert, 2011).
Environmental and Toxicological Studies
Although the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that compounds similar to this compound, especially those involving chloro and trifluoromethyl groups, are often scrutinized in environmental and toxicological studies. For example, research into chlorpyrifos and cypermethrin has shown that these compounds can cause developmental defects and lung damage in animal models, highlighting the importance of understanding the environmental and health impacts of such chemicals (Shaikh & Sethi, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(2-ethylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-2-10-5-3-4-6-19(10)12-11(14)7-9(8-18-12)13(15,16)17/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMEEDJAFVTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



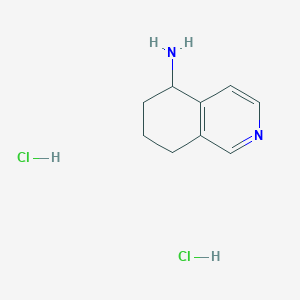


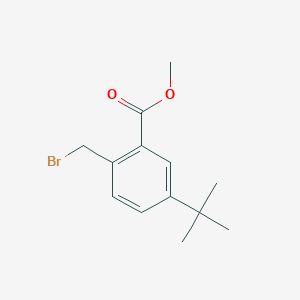
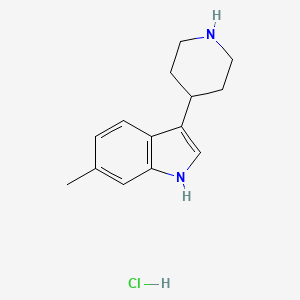
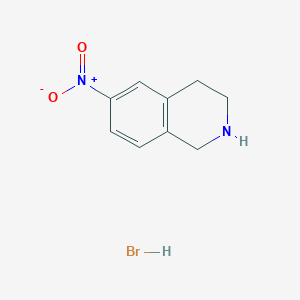
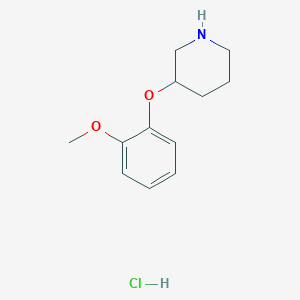
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

